4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl

Catalog No.
S15957929
CAS No.
56181-61-4
M.F
C20H17Br
M. Wt
337.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl

CAS Number

56181-61-4

Product Name

4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl

IUPAC Name

1-(1-bromo-2-phenylethyl)-4-phenylbenzene

Molecular Formula

C20H17Br

Molecular Weight

337.3 g/mol

InChI

InChI=1S/C20H17Br/c21-20(15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2

InChI Key

DGJADIBNFSHTMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C3=CC=CC=C3)Br

4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl is an organic compound classified within the biphenyl family, characterized by its intricate structure that includes a bromine atom and a phenylethyl group. Its molecular formula is C20H17BrC_{20}H_{17}Br with a molecular weight of approximately 337.25 g/mol. The compound exhibits notable physical properties, including a boiling point of 413.7 °C and a density of 1.286 g/cm³, which make it suitable for various applications in organic synthesis and materials science .

The chemical behavior of 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl is significantly influenced by the presence of the bromine atom. This compound can participate in several types of reactions:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to various derivatives.
  • Reduction Reactions: Under specific conditions, the bromine can be removed to yield debrominated products.

These reactions are crucial for synthesizing more complex organic molecules and exploring the compound's potential biological activities.

While specific biological activity data for 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl is limited, compounds with similar structures are often investigated for their pharmacological properties. The presence of halogen atoms in organic compounds can enhance their interaction with biological targets, potentially affecting their bioactivity. For instance, similar biphenyl derivatives have been studied for anti-inflammatory and antimicrobial properties

Several synthetic routes are available for producing 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl:

  • Bromination of Biphenyl: This method involves adding bromine to biphenyl in the presence of a catalyst such as aluminum chloride or iron trichloride in dichloroethane .
  • Suzuki Coupling Reaction: This method combines phenylboronic acid with an appropriate bromo-substituted biphenyl under palladium catalysis.

These methods are favored in laboratory settings due to their efficiency and ability to yield high-purity products.

4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl finds utility across several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its structural characteristics may contribute to developing drugs with various biological activities.
  • Materials Science: The compound's stability makes it suitable for applications in organic light-emitting diodes (OLEDs) and liquid crystals .

Research on the interactions of 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl with other chemical entities is essential for understanding its reactivity and potential applications. Studies typically focus on its behavior in substitution reactions and its interactions with biological molecules. Such investigations can provide insights into its pharmacological potential and guide future research directions

Several compounds share structural similarities with 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl. Here are notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-Bromo-4'-hydroxybiphenylHydroxyl group instead of bromomethylUsed as an intermediate in organic synthesis
4-Bromo-4'-methoxybiphenylMethoxy group replacing hydroxylCommonly used in various organic syntheses
4-Bromo-2'-methyl-1,1'-biphenylMethyl group at the ortho positionDifferent reactivity profile compared to biphenyls
4-BromobiphenylSimplified structure with only one bromine atomOften used as a reference compound

The uniqueness of 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl lies in its dual bromination and the presence of a phenylethyl group, which enhances its reactivity compared to simpler biphenyl derivatives. This structural complexity allows it to participate in diverse

XLogP3

6.1

Exact Mass

336.05136 g/mol

Monoisotopic Mass

336.05136 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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